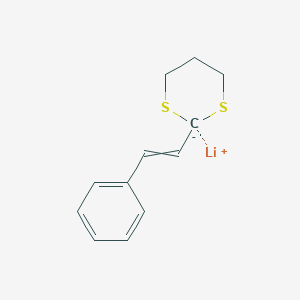
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-dithiane ring substituted with a phenylethenyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide typically involves the reaction of 2-(2-phenylethenyl)-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger quantities of reactants, maintaining strict control over reaction conditions, and employing industrial-grade solvents and reagents to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as aldehydes, ketones, and alkyl halides.
Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted dithiane derivatives.
Applications De Recherche Scientifique
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom enhances the nucleophilicity of the dithiane ring, making it highly reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 2-(2-phenylethenyl)-1,3-dithiane: Similar in structure but lacks the lithium atom, making it less reactive.
Lithium 2-(2-phenylethenyl)-1,3-dithiolane: Similar but with a different ring structure, leading to different reactivity and applications.
Lithium 2-(2-phenylethenyl)-1,3-dioxane: Contains oxygen atoms in the ring instead of sulfur, resulting in different chemical properties.
Uniqueness
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide is unique due to the presence of both a lithium atom and a 1,3-dithiane ring. This combination imparts high reactivity and versatility in chemical reactions, making it a valuable reagent in organic synthesis and other research applications.
Propriétés
Numéro CAS |
111662-27-2 |
|---|---|
Formule moléculaire |
C12H13LiS2 |
Poids moléculaire |
228.3 g/mol |
InChI |
InChI=1S/C12H13S2.Li/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12;/h1-3,5-8H,4,9-10H2;/q-1;+1 |
Clé InChI |
NKJYCDIZCPHNJK-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CS[C-](SC1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


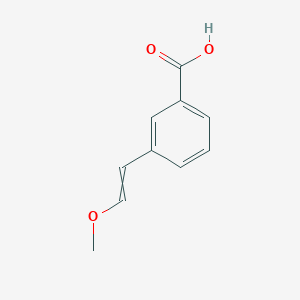
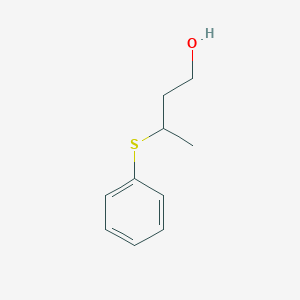

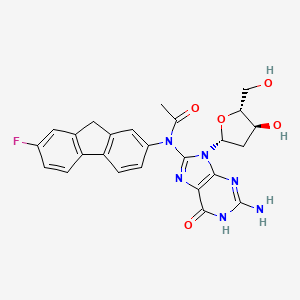
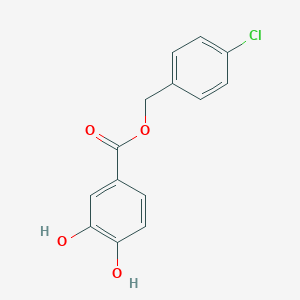
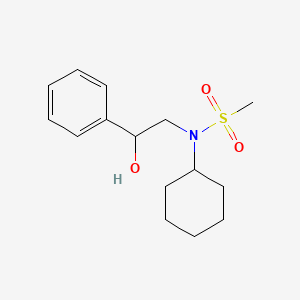

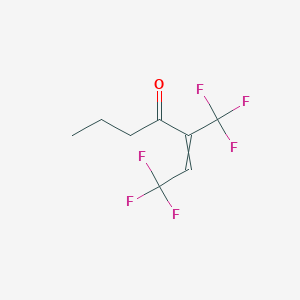
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
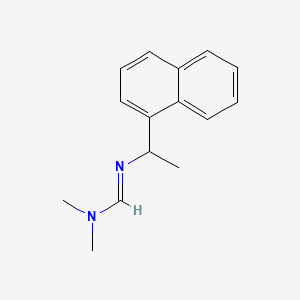
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
